molecular formula C10H15NO B6177017 2-(6-methylpyridin-2-yl)butan-2-ol CAS No. 2551117-60-1

2-(6-methylpyridin-2-yl)butan-2-ol

Cat. No.: B6177017
CAS No.: 2551117-60-1
M. Wt: 165.2
InChI Key:
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Description

2-(6-methylpyridin-2-yl)butan-2-ol is a chemical compound that belongs to the family of pyridine derivatives. It is a colorless liquid with a boiling point of 204-205°C, a molecular formula of C12H17NO, and a molecular weight of 191.27 g/mol. This compound is known for its high reactivity and is widely used in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)butan-2-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the compound’s high purity, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(6-methylpyridin-2-yl)butan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-(6-methylpyridin-2-yl)butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(6-methylpyridin-2-yl)butan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methylpyridin-2-yl)ethanol
  • 2-(6-methylpyridin-2-yl)propan-2-ol
  • 2-(6-methylpyridin-2-yl)butan-1-ol

Uniqueness

2-(6-methylpyridin-2-yl)butan-2-ol is unique due to its specific structural features, such as the butan-2-ol moiety attached to the 6-methylpyridine ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

2551117-60-1

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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